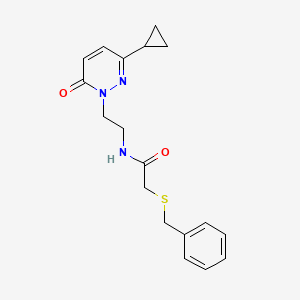

3-(2-Phenylethoxy)benzaldehyde

Übersicht

Beschreibung

3-(2-Phenylethoxy)benzaldehyde is a chemical compound with the empirical formula C15H14O2 . It has a molecular weight of 226.27 . The IUPAC name for this compound is 3-(2-phenylethoxy)benzaldehyde . The SMILES string representation is O=Cc1cccc(OCCc2ccccc2)c1 .

Molecular Structure Analysis

The InChI code for 3-(2-Phenylethoxy)benzaldehyde is 1S/C15H14O2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

3-(2-Phenylethoxy)benzaldehyde is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Catalytic Properties and Synthesis

- Improved Synthesis and Properties: An improved synthesis method for Cu3(BTC)2, a metal-organic framework compound, shows potential for enhancing catalytic properties, including the activation of benzaldehyde for liquid phase cyanosilylation. This compound exhibited a high specific pore volume and Lewis acid copper sites beneficial for catalysis (Schlichte, Kratzke, & Kaskel, 2004).

Enzyme Catalysis and Reaction Engineering

- Enzyme Catalyzed Asymmetric C–C-Bond Formation: The study explores the use of benzaldehyde lyase in the asymmetric synthesis of benzoin derivatives. This showcases the potential of using benzaldehyde derivatives in enzyme-catalyzed reactions for creating specific organic compounds (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Organic Synthesis and Chemical Transformations

- Novel Synthesis of Naphthols and Naphthoquinones: Research on 2-(2-oxo-3-phenylpropyl)benzaldehydes has led to novel methods for synthesizing 3-phenylnaphthalen-2-ols and 2-hydroxy-3-phenyl-1,4-naphthoquinones, illustrating the utility of benzaldehyde derivatives in organic synthesis (Martínez, Fernández, Estévez, Estévez, & Castedo, 2005).

Photocatalysis and Environmental Applications

- Photocatalytic Conversion of Benzyl Alcohol: Research on graphitic carbon nitride, a metal-free catalyst, has demonstrated its effectiveness in the selective photocatalytic conversion of benzyl alcohol to benzaldehyde. This highlights the role of benzaldehyde derivatives in green chemistry and environmental applications (Lima, Silva, Silva, & Faria, 2017).

Polymer Chemistry and Material Science

- Synthesis of Benzoxazine Monomers: A study on 2-substituted 1,3-benzoxazines has provided insights into the synthesis of these monomers using benzaldehyde, contributing to advances in polymer chemistry (Ohashi, Cassidy, Huang, Chiou, & Ishida, 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2-phenylethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVROMYRIBEFSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenylethoxy)benzaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789940.png)

![(1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2789943.png)

![N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2789960.png)